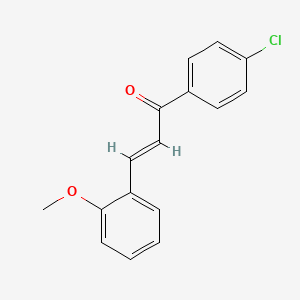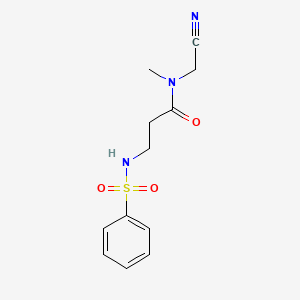
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BSMC and belongs to the class of sulfonamide compounds. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for research purposes.
Mechanism of Action
The exact mechanism of action of BSMC is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, including acetylcholinesterase, by binding to their active sites. This results in the accumulation of acetylcholine, leading to increased neurotransmission and improved cognitive function. BSMC has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BSMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BSMC has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BSMC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. The compound is stable and can be stored for long periods without degradation. BSMC has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the compound has some limitations. BSMC is highly hydrophobic, which may limit its solubility in aqueous solutions. The compound is also relatively expensive, which may limit its use in large-scale experiments.
Future Directions
BSMC has several potential future directions for research. The compound has been found to exhibit antitumor activity, and further studies may focus on its potential use in cancer therapy. BSMC has also been studied for its potential use in the treatment of neurodegenerative disorders, and future studies may focus on its neuroprotective effects. The compound has been found to exhibit anti-inflammatory activity, and further studies may focus on its potential use in the treatment of inflammatory disorders. Additionally, the development of new synthetic routes for BSMC may lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of BSMC involves the reaction of N-cyanomethyl-N-methylpropanamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yields. The purity of the product can be improved by recrystallization from an appropriate solvent. The chemical structure of BSMC is shown below.
Scientific Research Applications
BSMC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BSMC has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(cyanomethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(10-8-13)12(16)7-9-14-19(17,18)11-5-3-2-4-6-11/h2-6,14H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQALTBKDEKQKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


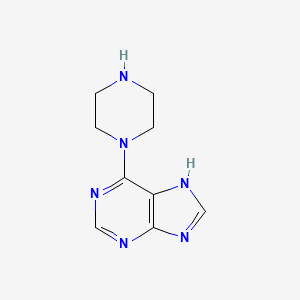
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
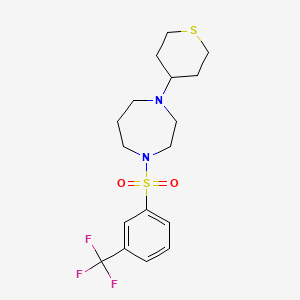


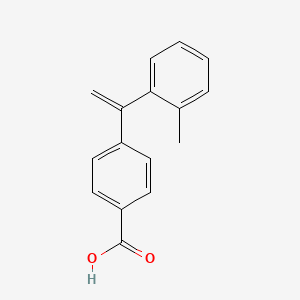
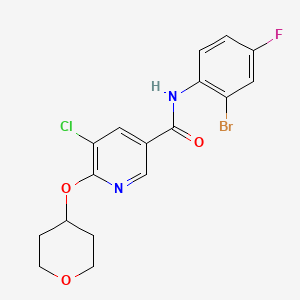

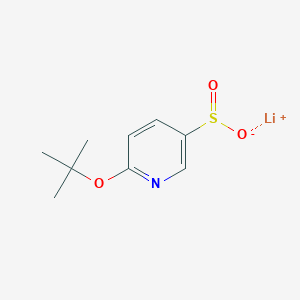
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)
